An In-Depth Technical Guide to Diethyl 5-(hydroxymethyl)isophthalate: Properties, Synthesis, and Potential in Drug Discovery
An In-Depth Technical Guide to Diethyl 5-(hydroxymethyl)isophthalate: Properties, Synthesis, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 5-(hydroxymethyl)isophthalate, identified by CAS number 181425-91-2, is an organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed, though generalized, experimental protocol for its synthesis and purification. Furthermore, this document explores its emerging role in drug development, particularly as a scaffold for designing targeted therapies. Special attention is given to its derivatives that modulate the activity of Protein Kinase C (PKC), a key enzyme implicated in cancer and other diseases.
Core Chemical and Physical Properties
Diethyl 5-(hydroxymethyl)isophthalate is a solid, combustible organic compound.[1][3] Its core properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 181425-91-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆O₅ | [1][2][3] |
| Molecular Weight | 252.26 g/mol | [1][2][3] |
| Melting Point | 82-85 °C | [2] |
| Boiling Point (Predicted) | 398.6 ± 37.0 °C | [4] |
| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
Spectroscopic Data (Predicted and Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a triplet and a quartet corresponding to the ethyl ester groups (CH₃ and OCH₂ respectively). A singlet for the benzylic protons of the hydroxymethyl group (CH₂OH) is also anticipated, along with signals in the aromatic region for the benzene ring protons.
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¹³C NMR: The spectrum is expected to show signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methylene carbon of the hydroxymethyl group, and the carbons of the ethyl groups. For a similar compound, diethyl phthalate, characteristic peaks are observed around 167.1 ppm (C=O), in the 128.5-132.0 ppm range (aromatic carbons), and at 61.3 and 13.6 ppm for the ethyl ester carbons.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands indicating the presence of key functional groups:
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A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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Strong absorption bands around 1720 cm⁻¹ due to the C=O stretching of the ester groups.
-
Peaks in the 1000-1300 cm⁻¹ range are expected for the C-O stretching vibrations.
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Aromatic C-H and C=C stretching vibrations would appear in their characteristic regions.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for phthalate esters involve the loss of the alkoxy group from the ester, and subsequent fragmentation of the aromatic ring.[5][6][7][8] For diethyl phthalate, a prominent peak at m/z 149 is observed, which is attributed to the phthalic anhydride cation.[6][8]
Solubility Profile
Based on its chemical structure, Diethyl 5-(hydroxymethyl)isophthalate is expected to be soluble in a range of common organic solvents. A general solubility guide is provided below.
| Solvent | Predicted Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Diethyl Ether | Moderately Soluble |
| Hexane | Sparingly Soluble to Insoluble |
| Water | Sparingly Soluble |
Experimental Protocols
Synthesis of Diethyl 5-(hydroxymethyl)isophthalate
A common method for the synthesis of Diethyl 5-(hydroxymethyl)isophthalate is the Fischer esterification of 5-(hydroxymethyl)isophthalic acid with ethanol in the presence of an acid catalyst.
Materials:
-
5-(hydroxymethyl)isophthalic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-(hydroxymethyl)isophthalic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude Diethyl 5-(hydroxymethyl)isophthalate can be purified by recrystallization to obtain a product of high purity.
Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
If using a mixed solvent system, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Role in Drug Development and Signaling Pathways
Derivatives of 5-(hydroxymethyl)isophthalic acid have shown significant promise in the field of drug development, particularly in oncology. These compounds have been investigated as ligands targeting the C1 domain of Protein Kinase C (PKC).[9][10][11]
Targeting the Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer.[9][10] The C1 domain of PKC is a key regulatory region that binds to diacylglycerol (DAG) and phorbol esters, leading to enzyme activation. Isophthalic acid derivatives, including those derived from Diethyl 5-(hydroxymethyl)isophthalate, have been designed to bind to this C1 domain, thereby modulating PKC activity.[10] This can either activate or inhibit PKC-dependent signaling pathways, such as the ERK phosphorylation cascade.[10]
Caption: Simplified PKC signaling pathway modulated by isophthalate derivatives.
Induction of Apoptosis
Hydrophobic derivatives of 5-(hydroxymethyl)isophthalic acid have been reported to selectively induce apoptosis in leukemia cells while showing less toxicity to normal fibroblasts. While the precise mechanism is still under investigation, it is hypothesized that these compounds may trigger the intrinsic apoptotic pathway. This pathway involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Caption: General experimental workflow to assess apoptosis induction.
Conclusion
Diethyl 5-(hydroxymethyl)isophthalate is a versatile chemical intermediate with established physical and chemical properties. While detailed experimental protocols and spectroscopic data require further specific investigation, its role as a precursor to biologically active molecules is of significant interest to the drug development community. In particular, its derivatives that target the PKC signaling pathway and induce apoptosis highlight its potential as a scaffold for the development of novel anticancer therapeutics. Further research into the precise mechanisms of action and optimization of these derivatives could lead to the development of new and effective treatments for a range of diseases.
References
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- 2. 5-(羟甲基)异酞酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diethyl 5-(hydroxymethyl)isophthalate (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. DIETHYL 5-(HYDROXYMETHYL)ISOPHTHALATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Diethyl Phthalate [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
